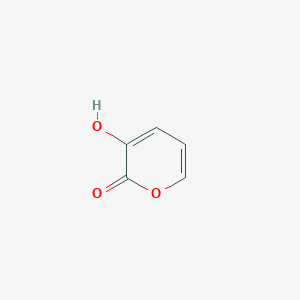

3-hydroxy-2H-pyran-2-one

Overview

Description

3-hydroxy-2H-pyran-2-one, also known as coumarin, is an organic compound with the molecular formula C5H4O3. It is a white crystalline solid that can also appear as a pale yellow to brown crystalline powder. This compound is known for its vanilla-like aroma and is soluble in ethanol, methanol, ether, and chloroform, but poorly soluble in water .

Preparation Methods

3-hydroxy-2H-pyran-2-one can be synthesized through various methods. One common synthetic route involves the condensation reaction of malic acid and acetic anhydride under acidic conditions . Another method includes the preparation from C6 aldaric acids through a series of chemical transformations . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic attack at positions C-2, C-4, and C-6, leading to ring-opening or rearrangement into heterocycles.

Nitrogen Nucleophiles

- Ammonia : Forms 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines via ring expansion under reflux in ethanol .

- Hydrazine : Generates pyridazine derivatives (e.g., 3-hydrazino-tetrahydropyridazines) through sequential ring-opening and cyclization .

- Formamidine : In DMF/KOH, yields 6-arylpyridines via nucleophilic attack at C-6 followed by decarboxylation .

Carbon Nucleophiles

- Cyanoacetamide : Produces cyclopentadienones via carbanion attack at C-6, leading to ring contraction and elimination .

- 1,1-Dimethoxypropan-2-one : Forms benzaldehyde dimethyl acetal derivatives through KOH-mediated carbanion addition and subsequent hydrolysis .

Ring-Opening and Rearrangements

The pyranone ring is prone to transformations under nucleophilic conditions:

Acid-Catalyzed Reactions

In acidic environments, 3-hydroxy-2H-pyran-2-one undergoes structural modifications:

- Hydrochloric acid (HCl) : Converts salts of the compound into 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid via acid-mediated cyclization .

- Acetic acid (reflux) : Facilitates dehydration and sublimation to yield purified crystalline products .

Electrophilic Reactivity

The compound participates in electrophilic substitution at C-3 and C-5 positions, though this is less common compared to nucleophilic pathways .

Key Research Findings

- Antimicrobial activity : Derivatives from nucleophilic substitutions (e.g., pyridines) show enhanced bioactivity against gram-positive bacteria, with MIC values as low as 0.75 µg/mL .

- Synthetic utility : Serves as a precursor for fused heterocycles like quinolines and pyridazines, critical in pharmaceutical synthesis .

Scientific Research Applications

Introduction to 3-Hydroxy-2H-Pyran-2-One

This compound, commonly referred to as coumarin , is an organic compound with the molecular formula . This compound is notable for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its unique structural features contribute to its biological activities, making it a subject of extensive research.

Basic Characteristics

- Molecular Formula :

- Molecular Weight : 112.0835 g/mol

- Solubility : Soluble in ethanol, methanol, ether, and chloroform; poorly soluble in water.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized for creating various organic compounds and intermediates, which are essential for developing new materials and pharmaceuticals.

The compound exhibits significant biological properties:

- Antimicrobial Activity : It has shown effectiveness against various pathogens, including Staphylococcus aureus.

- Antitumor Activity : In vitro studies indicate that certain derivatives can inhibit the growth of cancer cells, particularly human ovarian carcinoma cells.

| Compound Name | Antimicrobial Activity | Antitumor Activity | Solubility |

|---|---|---|---|

| This compound | High | High | Ethanol, Methanol |

| 4-Hydroxy-2H-pyran-2-one | Moderate | Moderate | Ethanol |

| 6-Hydroxy-2H-pyran-2-one | Low | Low | Water |

This table illustrates that while other pyranones exhibit some activity, this compound stands out due to its potent effects .

Pharmaceutical Applications

Due to its biological properties, this compound is explored in drug development for:

- Anticancer Drugs : Its derivatives are being investigated for their potential to treat various cancers.

- Antifungal and Anti-inflammatory Agents : The compound's efficacy against fungal infections and inflammation is also under study .

Industrial Applications

In the fragrance industry, this compound is valued for its vanilla-like aroma. It is used in producing flavoring agents and as a fragrance component in cosmetics and toiletries .

Antimicrobial Study

A study focused on synthesizing various derivatives of coumarin revealed significant antibacterial activity against multiple pathogens, reinforcing its potential as an antimicrobial agent.

Antitumor Research

In vitro studies demonstrated that specific coumarin derivatives could inhibit the growth of human ovarian carcinoma cells at micromolar concentrations, suggesting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of 3-hydroxy-2H-pyran-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and can interfere with cellular processes such as DNA replication and protein synthesis. The presence of conjugated double bonds and ester groups in its structure allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

3-hydroxy-2H-pyran-2-one is similar to other compounds like 4-hydroxy-2H-pyran-2-one and 6-hydroxy-2H-pyran-2-one. it is unique due to its specific structural features and reactivity. Similar compounds include:

4-hydroxy-2H-pyran-2-one: Known for its bioactivity and use in organic synthesis.

6-hydroxy-2H-pyran-2-one: Exhibits different reactivity due to the position of the hydroxy group.

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Biological Activity

3-Hydroxy-2H-pyran-2-one, commonly referred to as coumarin, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is a pyrone derivative characterized by a six-membered lactone ring containing a hydroxyl group at position 3. Its chemical formula is , and it exhibits solubility in organic solvents such as ethanol and methanol, but poor solubility in water. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to numerous derivatives with enhanced biological activities.

Antimicrobial Properties

Research has demonstrated that this compound derivatives exhibit considerable antimicrobial activity. For instance, derivatives with substituents at C-2 and C-6 showed significant effectiveness against gram-positive bacteria. One specific derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .

Antiviral Activity

The antiviral potential of coumarin compounds has been explored in various studies. For example, coumarin derivatives have shown efficacy against influenza viruses by modulating host immune responses . They act by inhibiting viral replication and enhancing the host's antiviral defenses through the activation of interferon pathways .

Antitumor Effects

Numerous studies have highlighted the antitumor properties of this compound. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of protein kinases and caspases involved in cell survival pathways. Specifically, they have been shown to decrease Bcl-xL and Bcl-2 protein levels while increasing Bax protein levels, leading to cell cycle arrest in cancer cell lines such as ovarian cancer .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : Coumarins inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress that can trigger apoptosis in tumor cells .

- Cell Cycle Modulation : By affecting the expression of proteins involved in the cell cycle, coumarins can halt the proliferation of cancer cells at critical checkpoints .

Case Studies

- Antimicrobial Study : A study focused on the synthesis of various 6-hydroxy-2H-pyran-3(6H)-one derivatives revealed their significant antibacterial activity against Staphylococcus aureus and other pathogens, underscoring their potential as antimicrobial agents .

- Antitumor Research : In vitro studies demonstrated that specific coumarin derivatives could inhibit the growth of human ovarian carcinoma cells at micromolar concentrations, suggesting their utility in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antitumor Activity | Solubility |

|---|---|---|---|

| This compound | High | High | Ethanol, Methanol |

| 4-Hydroxy-2H-pyran-2-one | Moderate | Moderate | Ethanol |

| 6-Hydroxy-2H-pyran-2-one | Low | Low | Water |

The comparative analysis shows that while all compounds exhibit some level of biological activity, this compound stands out due to its potent antimicrobial and antitumor properties.

Properties

IUPAC Name |

3-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRKYKMVQPYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197924 | |

| Record name | 2H-Pyran-4-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-64-0 | |

| Record name | 3-Hydroxy-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-4-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBW7DM4PJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | 3-Hydroxy-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 3-hydroxy-2H-pyran-2-one from C6 aldaric acids?

A1: This research presents a novel approach to synthesizing this compound, a valuable chemical building block, from renewable resources. C6 aldaric acids, derived from biomass, offer a sustainable alternative to traditional petroleum-based precursors. This method utilizes readily available starting materials and proceeds through a straightforward synthetic pathway, potentially leading to a more environmentally friendly and cost-effective production of this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.